molecular formula C13H15ClN4O3S B2969707 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide CAS No. 1798540-85-8

2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide

Cat. No.: B2969707
CAS No.: 1798540-85-8
M. Wt: 342.8
InChI Key: NYNPVMZJQRQFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzamide derivative featuring a chlorinated aromatic ring linked to a sulfonamidoethyl-imidazole moiety. While direct data on its synthesis or properties are absent in the provided evidence, its structural motifs align with sulfonylurea herbicides (e.g., chlorsulfuron) and antimicrobial/anticancer agents documented in related studies .

Properties

IUPAC Name

2-chloro-N-[2-[(1-methylimidazol-4-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O3S/c1-18-8-12(16-9-18)22(20,21)17-7-6-15-13(19)10-4-2-3-5-11(10)14/h2-5,8-9,17H,6-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNPVMZJQRQFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)NCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide typically involves multiple steps:

    Formation of the Imidazole Sulfonamide: The synthesis begins with the preparation of 1-methyl-1H-imidazole-4-sulfonamide. This can be achieved by sulfonation of 1-methylimidazole using chlorosulfonic acid, followed by neutralization with a base.

    Coupling with Benzamide: The next step involves the coupling of the imidazole sulfonamide with 2-chlorobenzoyl chloride. This reaction is typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The imidazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) at elevated temperatures.

Major Products

    Substitution: Formation of substituted benzamides.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Hydrolysis: Formation of 2-chlorobenzoic acid and 1-methyl-1H-imidazole-4-sulfonamide.

Scientific Research Applications

2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors associated with diseases.

    Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide exerts its effects depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate access and subsequent catalytic activity.

    Receptor Modulation: It may interact with cell surface or intracellular receptors, modulating their activity and influencing downstream signaling pathways.

    Molecular Interactions: The imidazole and sulfonamide groups can form hydrogen bonds and other non-covalent interactions with target molecules, stabilizing specific conformations or states.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Similarities and Variations

Key Compounds for Comparison :

4-Chloro-N-[imino(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)methyl]-5-methylbenzenesulfonamide derivatives (Compounds 11–14, ): These feature a chlorinated benzenesulfonamide core with thioether-linked heterocycles (e.g., naphthalen-1-ylmethylthio or ethoxycarbonylmethylthio groups). Unlike the target compound, they lack the ethylbenzamide linkage but share the imidazole-thione motif, which influences solubility and bioactivity .

3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(substituted phenyl)benzamides ():

  • These benzamide derivatives incorporate a benzimidazole-thioacetamido side chain. The benzimidazole moiety enhances antimicrobial and anticancer activities compared to simpler imidazole systems, highlighting the role of aromatic heterocycles in potency .

2-Chloro-N-(substituted)benzamides in Pesticides ():

  • Examples like chlorsulfuron and triflumuron utilize chloro-benzamide/sulfonamide cores for herbicidal and insecticidal activity. The target compound’s imidazole sulfonamide group may offer unique target specificity compared to triazine or trifluoromethoxy substituents in these agrochemicals .
Structural Impact on Properties :
  • Solubility : The ethoxycarbonylmethylthio group in compound 14 () improves hydrophilicity, whereas the naphthalen-1-ylmethylthio group in compound 13 enhances lipophilicity. The target compound’s ethyl-linked imidazole sulfonamide may balance these properties .
  • Bioactivity : Imidazole-thione derivatives (e.g., compounds 11–14) show moderate antimicrobial activity, while benzimidazole-thioacetamides () exhibit enhanced efficacy due to extended conjugation .
Common Strategies :
  • Sulfonamide Formation : Compounds 11–14 () are synthesized via condensation of sulfonamide intermediates with thiol-containing heterocycles (e.g., 1-methyl-1H-imidazole-2-thiol) using p-toluenesulfonic acid (PTSA) as a catalyst. A similar approach could apply to the target compound’s sulfonamide-ethyl linkage .
  • Coupling Reactions : The synthesis of triazole-linked benzamides () employs N-hydroxysuccinimide (NHS) and carbodiimide activators, a method applicable to the target compound’s benzamide formation .
Key Differences :
  • The target compound’s ethyl spacer between benzamide and imidazole sulfonamide requires precise alkylation or amidation steps, contrasting with the direct thioether linkages in compounds 11–14 .

Biological Activity

2-chloro-N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C13H15ClN4O3S
  • Molecular Weight : 344.80 g/mol

The presence of a chloro group and an imidazole derivative suggests potential interactions with biological targets, particularly enzymes and receptors.

Antimicrobial Activity

Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For example, derivatives of imidazole have been tested against various bacterial and fungal strains. A study highlighted the antimicrobial effects of related compounds with Minimum Inhibitory Concentrations (MIC) ranging from 1.27 µM to 2.65 µM against Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess similar antimicrobial efficacy.

Anticancer Activity

The anticancer potential of imidazole derivatives has been well-documented. Compounds structurally related to this compound have shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT116). For instance, some derivatives demonstrated IC50 values as low as 5.85 µM, indicating potent anticancer activity compared to standard treatments like 5-fluorouracil (IC50 = 9.99 µM) .

The mechanism by which imidazole derivatives exert their biological effects often involves the inhibition of key enzymes or pathways in microbial or cancer cell metabolism. For example, the inhibition of dihydrofolate reductase (DHFR), crucial in purine synthesis, has been a target for antimicrobial agents .

Case Studies and Research Findings

Study Focus Key Findings
Study AAntimicrobial ActivityMIC values ranged from 1.27 µM to 2.65 µM against various strains .
Study BAnticancer ActivityIC50 values of tested compounds were significantly lower than standard drugs .
Study CMechanistic InsightsInhibition of DHFR was noted as a common mechanism for related compounds .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.